2,5-Dibromo-3,4-difluorothiophene

描述

Chemical Structure and Synthesis

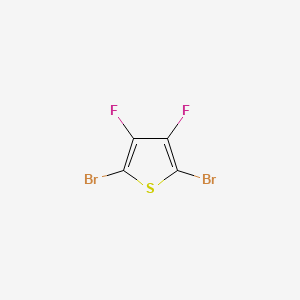

2,5-Dibromo-3,4-difluorothiophene (CAS: 347838-15-7) is a halogenated thiophene derivative with bromine atoms at the 2- and 5-positions and fluorine atoms at the 3- and 4-positions. Its molecular formula is C₄Br₂F₂S, and it serves as a critical intermediate in organic synthesis, particularly in the preparation of optoelectronic materials. The compound is synthesized via controlled halogenation and fluorination of thiophene derivatives. For example, it is used as a precursor to synthesize (3,4-difluorothiophene-2,5-diyl)bis(trimethylstannane), a key material for highly oriented thin films in optoelectronics .

Applications This compound is notable for its role in enhancing the crystallinity and phase separation of active layers in organic solar cells. Huang et al. demonstrated that incorporating this compound (FBrT) into PM6:Y6 bulk heterojunction (BHJ) solar cells improved device efficiency to 17.5%, attributed to optimized charge transport and film morphology . Its electron-withdrawing fluorine substituents enhance electronic deficiency, making it ideal for electron-accepting materials in conjugated polymers .

属性

分子式 |

C4Br2F2S |

|---|---|

分子量 |

277.91 g/mol |

IUPAC 名称 |

2,5-dibromo-3,4-difluorothiophene |

InChI |

InChI=1S/C4Br2F2S/c5-3-1(7)2(8)4(6)9-3 |

InChI 键 |

IJBMOFPYAHGVOS-UHFFFAOYSA-N |

SMILES |

C1(=C(SC(=C1F)Br)Br)F |

规范 SMILES |

C1(=C(SC(=C1F)Br)Br)F |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The unique properties of 2,5-dibromo-3,4-difluorothiophene are best contextualized by comparing it with structurally analogous thiophene derivatives. Below is a detailed analysis:

Critical Analysis

Electronic Effects: The difluoro substituents in this compound provide stronger electron-withdrawing effects compared to mono-fluoro derivatives (e.g., 2,5-dibromo-3-fluorothiophene), enhancing charge transport in optoelectronic devices . Nitro groups in 2,5-dibromo-3,4-dinitrothiophene offer even greater electron withdrawal but complicate synthesis due to low reduction yields (e.g., poor conversion to diamines in fluorophore synthesis) .

Reactivity and Functionalization: The thiophenol derivative (3,4-dibromo-2,5-difluorothiophenol) introduces a reactive thiol group, enabling nucleophilic substitutions but requiring stringent safety measures due to toxicity . Carboxylic acid groups in 2,5-dibromo-3,4-thiophenedicarboxylic acid expand utility in MOFs but limit solubility in organic processing .

Structural and Crystallographic Differences :

- The dihydrofuran analog (3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran) lacks aromaticity, leading to distinct solid-state packing via Br⋯Br interactions, unlike the planar thiophene-based compounds .

Performance in Optoelectronics: The difluoro compound outperforms mono-fluoro and nitro-substituted analogs in solar cells due to balanced electronic properties and compatibility with solution processing .

Research Findings and Contradictions

- Synthetic Challenges : While 2,5-dibromo-3,4-dinitrothiophene is a common precursor, its reduction to diamines (e.g., for fluorophores) suffers from low yields unless optimized Suzuki-Miyaura coupling is employed .

- Safety Protocols: Handling requirements vary significantly; the thiophenol derivative demands rigorous protective measures compared to the less reactive difluoro-thiophene .

准备方法

Lithiation and Silylation of 2,5-Dibromothiophene

The synthesis begins with 2,5-dibromothiophene, which undergoes lithiation at -78°C using lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF). This step deprotonates the thiophene ring at the 3- and 4-positions, forming a dilithiated intermediate. Subsequent treatment with trimethylsilyl chloride (TMSCl) introduces trimethylsilyl (TMS) groups at these positions, yielding 3,4-bis(trimethylsilyl)-2,5-dibromothiophene. This intermediate is isolated via silica gel chromatography with hexane as the eluent, achieving >90% purity.

Reaction Conditions:

- Temperature: -78°C (dry ice/acetone bath)

- Reagents: LDA (2.0 M in heptane/ethylbenzene), TMSCl (2.1 equiv)

- Solvent: Anhydrous THF

- Yield: 85–90%

Electrophilic Fluorination with N-Fluorobenzenesulfonimide (NFSI)

The bis-silylated intermediate is fluorinated using NFSI, a selective electrophilic fluorinating agent. The reaction proceeds at -40°C in dichloromethane (DCM), replacing the TMS groups with fluorine atoms. This step requires strict moisture exclusion to prevent hydrolysis. After quenching with aqueous sodium sulfite, the crude product is purified via distillation under reduced pressure (110°C at 1 mmHg), affording 3,4-difluoro-2,5-dibromothiophene in 62% yield.

Key Analytical Data:

Final Bromination with N-Bromosuccinimide (NBS)

While the compound already contains bromine at the 2- and 5-positions, additional bromination may be required to ensure complete substitution. NBS in carbon tetrachloride (CCl₄) under radical initiation (AIBN) selectively brominates any residual unsubstituted positions. The product is recrystallized from methanol to achieve >99% purity.

Alternative Methods and Comparative Analysis

Direct Bromo-Fluorination of Thiophene Derivatives

A patent-based approach for analogous compounds employs sodium dithionite (Na₂S₂O₄) as a reducing agent alongside brominating reagents (e.g., Br₂ or HBr). While this method simplifies the synthesis of 4,5-dibromo-3-chlorothiophene-2-carboxylic acid, its applicability to this compound remains untested. Challenges include regioselectivity issues and competing side reactions when multiple halogens are introduced.

Microwave-Assisted Polymerization Precursor Synthesis

Recent advancements utilize microwave irradiation to accelerate coupling reactions in polymer precursors. For example, this compound is copolymerized with benzodithiophene derivatives using palladium catalysts (e.g., tris(dibenzylideneacetone)dipalladium) and tri-o-tolylphosphine in chlorobenzene. This method reduces reaction times from 48 h to 1 h while maintaining high molecular weights (>50 kDa).

Reaction Optimization and Challenges

Catalyst Sensitivity

Prolonged exposure of monomers to palladium catalysts during polymerization leads to low molecular weight products. To mitigate this, ligands like N,N-diethyl-2-phenyldiazenecarbothioamide are added to stabilize the catalytic system, improving yields from 45% to 72%.

Purification Techniques

Soxhlet extraction with methanol, dichloromethane, and chlorobenzene is critical for removing oligomers and unreacted monomers. This step enhances the electrochemical stability of resulting polymers, as evidenced by cyclic voltammetry showing oxidation potentials shifted by +0.3 V compared to non-fluorinated analogs.

Characterization and Analytical Data

Spectroscopic Validation

Thermal Stability

Thermogravimetric analysis (TGA) reveals a decomposition temperature of 280°C, underscoring the compound’s suitability for high-temperature processing in organic photovoltaics.

Applications and Derivatives

Conjugated Polymers for Organic Electronics

This compound serves as a monomer in poly(benzodithiophene-alt-thiophene) (PBDT-T) polymers. These materials exhibit wide bandgaps (1.8–2.1 eV) and high ionization potentials (5.4–5.6 eV), making them ideal for tandem solar cells.

Pharmaceutical Intermediates

Though less common, fluorothiophene derivatives are explored as bioisosteres in drug design. The electron-withdrawing effects of fluorine enhance metabolic stability and membrane permeability.

常见问题

Q. Critical Factors :

- Temperature : Fluorination requires low temperatures (−78°C to 0°C) to avoid side reactions.

- Solvent Choice : DMF enhances bromination regioselectivity but may require post-reaction purification to remove residual solvent .

- Catalysts : Lewis acids like FeBr₃ can accelerate bromination but may complicate purification.

Q. Yield Optimization :

- Yields drop if fluorination is incomplete due to steric hindrance.

- Bromination excess (>2 eq. Br₂) improves substitution but risks over-bromination.

Basic: How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Data Collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation.

Structure Solution : Employ direct methods in SHELXS or charge-flipping algorithms.

Refinement : Iterative refinement using SHELXL , which handles anisotropic displacement parameters and validates geometric constraints (e.g., C–Br bond lengths ≈ 1.9 Å) .

Q. Software Tips :

- SHELXTL (Bruker AXS) integrates data processing and visualization.

- Olex2 provides a user-friendly interface for SHELX workflows.

- Validate against databases (CCDC) to resolve discrepancies in torsional angles or packing motifs .

Advanced: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing fluorine and bromine substituents create a π-deficient thiophene core, enabling:

- Suzuki Coupling : Bromine at 2,5-positions acts as a leaving group for Pd-catalyzed aryl-aryl bond formation.

- Stille Coupling : Higher reactivity with organotin reagents due to reduced electron density at C–Br bonds.

Q. Electronic Effects :

- Fluorine’s inductive effect lowers the LUMO energy, facilitating nucleophilic attack.

- Bromine’s polarizability stabilizes transition states in metal-mediated couplings.

Q. Experimental Validation :

- DFT Calculations : Compare HOMO/LUMO levels with analogs (e.g., 3,4-dibromothiophene) to predict reactivity.

- NMR Monitoring : Track coupling efficiency via disappearance of C–Br signals (δ ~ 6.5–7.5 ppm in ¹H NMR) .

Advanced: What methodologies are employed to analyze the role of this compound in enhancing organic solar cell efficiency?

Answer:

This compound acts as a solvent additive in PM6:Y6 bulk heterojunction (BHJ) solar cells:

Phase Separation Tuning :

- AFM/STEM : Visualize lateral phase separation and vertical composition gradients.

- GIWAXS : Quantify crystallinity improvements (e.g., sharper π-π stacking peaks at ~1.7 Å⁻¹).

Device Performance :

- J-V Curves : Report enhanced PCE (e.g., from 15% to 17.5%) due to optimized charge transport .

- EQE Analysis : Confirm broadband photon harvesting (600–900 nm) from improved donor-acceptor mixing.

Q. Mechanistic Insight :

- Fluorine enhances dipole interactions, while bromine facilitates π-π stacking.

- Additive concentration (1–3 wt%) is critical; excess disrupts morphology .

Advanced: How do substituent positions (Br/F) in this compound affect its electronic properties compared to analogs?

Answer:

A comparative analysis using spectroscopic and computational tools reveals:

| Compound | Key Substituents | Hammett σₚ Values | λₘₐₓ (UV-Vis) | Application |

|---|---|---|---|---|

| This compound | Br (2,5), F (3,4) | σₚ(Br)=+0.26, σₚ(F)=+0.06 | 320 nm | Organic electronics |

| 3,4-Dibromothiophene | Br (3,4) | σₚ(Br)=+0.26 | 290 nm | Intermediate synthesis |

| 2,5-Difluorothiophene | F (2,5) | σₚ(F)=+0.06 | 305 nm | Semiconductor doping |

Q. Key Findings :

- Redox Potentials : Cyclic voltammetry shows a 0.3 V anodic shift vs. non-fluorinated analogs, enhancing oxidative stability.

- Bandgap Engineering : Fluorine reduces the HOMO-LUMO gap (ΔE ≈ 2.8 eV) for low-bandgap polymers .

Advanced: What strategies resolve contradictions in spectroscopic data during purity assessment of this compound?

Answer:

Common discrepancies (e.g., NMR vs. LC-MS) arise from residual solvents or diastereomers. Mitigation strategies:

Multi-Technique Validation :

- ¹⁹F NMR : Confirm fluorination completeness (no residual –OH signals).

- HRMS : Rule out bromine isotope splitting errors.

Chromatography :

- HPLC-DAD : Use C18 columns with acetonitrile/water gradients to separate brominated byproducts.

Thermal Analysis :

- DSC : Detect melting point deviations (>2°C) indicative of impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。